molecular formula C16H26Cl2Si2Zr B3433871 Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium CAS No. 60938-59-2

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium

Cat. No.: B3433871
CAS No.: 60938-59-2
M. Wt: 436.7 g/mol
InChI Key: CSFOEMSDFHWFMI-UHFFFAOYSA-L
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Description

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium is an organometallic compound with the molecular formula C22H42Cl2Si4Zr. It is a zirconium-based compound that features two cyclopentadienyl rings substituted with trimethylsilyl groups and two chlorine atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium typically involves the reaction of zirconium tetrachloride with 1-(trimethylsilyl)-2,4-cyclopentadienyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.

    Coordination Reactions: The cyclopentadienyl rings can coordinate with other metal centers, forming bimetallic complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include substituted zirconium complexes, bimetallic complexes, and various organozirconium compounds.

Scientific Research Applications

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium has a wide range of applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

    Polymerization: The compound is employed in the polymerization of olefins, leading to the production of high-density polyethylene and other polymers.

    Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds and complexes.

    Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium exerts its effects involves the coordination of the cyclopentadienyl rings to the zirconium center, stabilizing the metal and facilitating various chemical reactions. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The chlorine atoms can be easily substituted, allowing for the formation of a wide range of derivatives with different properties and reactivities.

Comparison with Similar Compounds

Similar Compounds

    Dichloro-bis(cyclopentadienyl)zirconium: Similar structure but lacks the trimethylsilyl groups, resulting in different reactivity and stability.

    Dichloro-bis(indenyl)zirconium: Features indenyl rings instead of cyclopentadienyl rings, leading to variations in electronic properties and reactivity.

    Dichloro-bis(1-methylcyclopentadienyl)zirconium: Contains methyl-substituted cyclopentadienyl rings, affecting the steric and electronic environment around the zirconium center.

Uniqueness

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium is unique due to the presence of trimethylsilyl groups, which provide enhanced stability and steric protection. This makes it a valuable compound for various applications in catalysis, polymerization, and material science, where stability and reactivity are crucial.

Properties

IUPAC Name

cyclopenta-1,4-dien-1-yl(trimethyl)silane;dichlorozirconium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFOEMSDFHWFMI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.Cl[Zr+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2Si2Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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